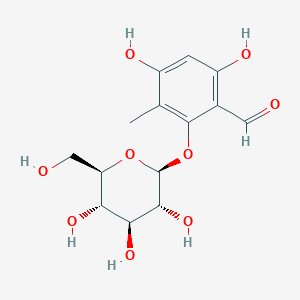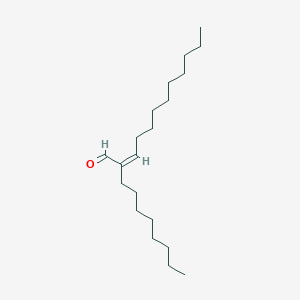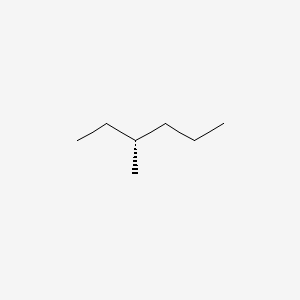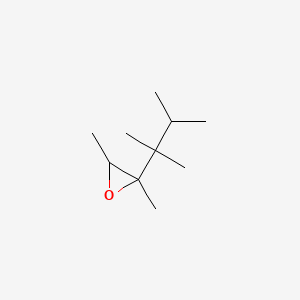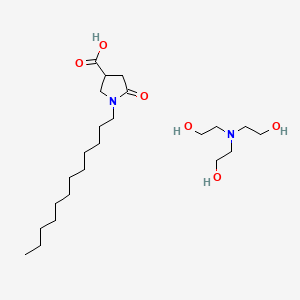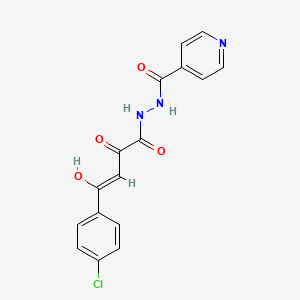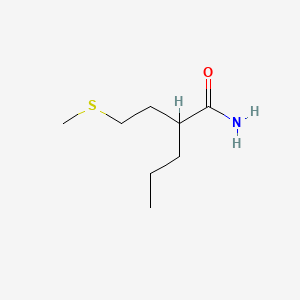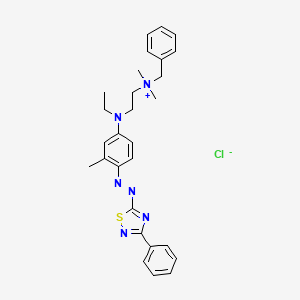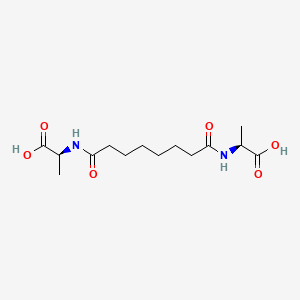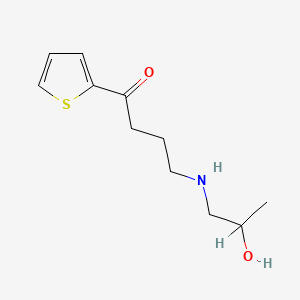
4-((2-Hydroxypropyl)amino)-1-(2-thienyl)-1-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Hydroxypropyl)amino)-1-(2-thienyl)-1-butanone is a chemical compound that features a thienyl group attached to a butanone backbone, with a hydroxypropylamino substituent
Preparation Methods
The synthesis of 4-((2-Hydroxypropyl)amino)-1-(2-thienyl)-1-butanone typically involves the reaction of 2-thienyl ketone with 2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, reaction time, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
4-((2-Hydroxypropyl)amino)-1-(2-thienyl)-1-butanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxypropylamino group can participate in substitution reactions, where it can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((2-Hydroxypropyl)amino)-1-(2-thienyl)-1-butanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2-Hydroxypropyl)amino)-1-(2-thienyl)-1-butanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropylamino group may facilitate binding to active sites, while the thienyl group can enhance the compound’s stability and reactivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 4-((2-Hydroxypropyl)amino)-1-(2-thienyl)-1-butanone include:
N-(2-Hydroxyphenyl)acetamide: Shares the hydroxy group but differs in the aromatic ring structure.
N-(2-Hydroxypropyl)-N-(4-(3-oxo-4-morpholinyl)phenyl)carbamic acid: Similar in having a hydroxypropyl group but differs in the overall structure and functional groups. The uniqueness of this compound lies in its specific combination of functional groups and the thienyl ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
141809-42-9 |
|---|---|
Molecular Formula |
C11H17NO2S |
Molecular Weight |
227.33 g/mol |
IUPAC Name |
4-(2-hydroxypropylamino)-1-thiophen-2-ylbutan-1-one |
InChI |
InChI=1S/C11H17NO2S/c1-9(13)8-12-6-2-4-10(14)11-5-3-7-15-11/h3,5,7,9,12-13H,2,4,6,8H2,1H3 |
InChI Key |
NNOUAKBRQRKVDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCCCC(=O)C1=CC=CS1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


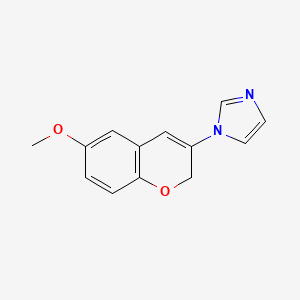
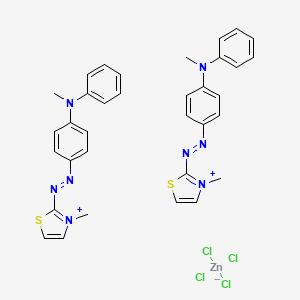
![(E)-but-2-enedioic acid;2-(11-ethyl-6H-benzo[c][1,5]benzoxazepin-6-yl)-N,N-dimethylethanamine](/img/structure/B12699395.png)


